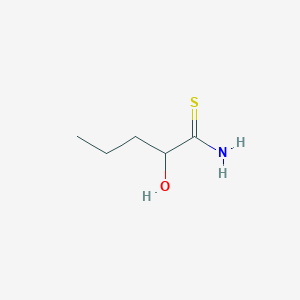
2-Hydroxy-4-methylthiobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-methylthiobutanamide is an organic compound with the molecular formula C5H11NO2S It is a derivative of butanamide, featuring both a hydroxy group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-methylthiobutanamide can be synthesized through the hydrolysis of 2-hydroxy-4-methylthiobutanenitrile. The process involves introducing an aqueous mineral acid into a nitrile hydrolysis reactor, where 2-hydroxy-4-methylthiobutanenitrile is continually hydrolyzed to produce this compound .
Industrial Production Methods
In industrial settings, the continuous hydrolysis process is employed. This involves the use of a continuous stirred tank reactor for the nitrile hydrolysis, followed by an amide hydrolysis flow reactor to produce the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methylthiobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-hydroxy-4-methylthiobutanoic acid.
Reduction: Reduction reactions can convert it back to its nitrile precursor.
Substitution: The hydroxy and methylthio groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the specific substitution reaction, but typically involve nucleophiles or electrophiles.
Major Products
Oxidation: 2-Hydroxy-4-methylthiobutanoic acid.
Reduction: 2-Hydroxy-4-methylthiobutanenitrile.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
2-Hydroxy-4-methylthiobutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methylthiobutanamide involves its interaction with various molecular targets. It can act as a precursor to other biologically active compounds, influencing metabolic pathways and cellular processes. The specific pathways and targets depend on the context of its use and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methylthiobutanoic acid: This compound is structurally similar but features a carboxylic acid group instead of an amide group.
2-Hydroxy-4-methylthiobutanenitrile: The nitrile precursor to 2-Hydroxy-4-methylthiobutanamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C5H11NOS |
|---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
2-hydroxypentanethioamide |
InChI |
InChI=1S/C5H11NOS/c1-2-3-4(7)5(6)8/h4,7H,2-3H2,1H3,(H2,6,8) |
InChI Key |
DOLNLDKZJKDWLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=S)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


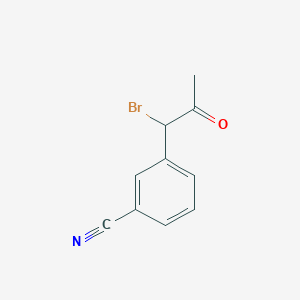
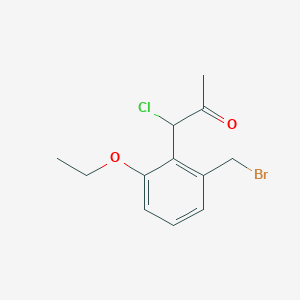

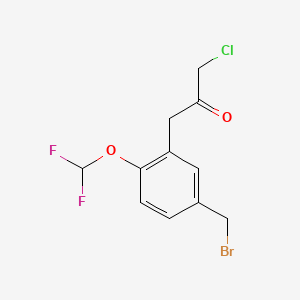
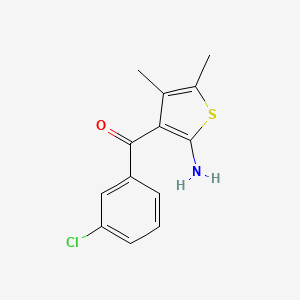


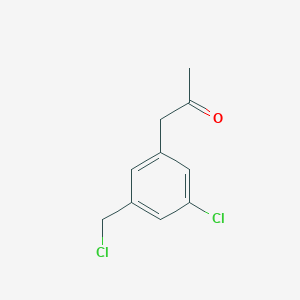
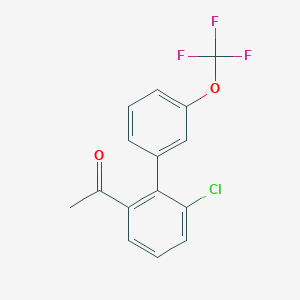
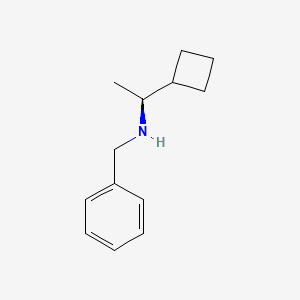
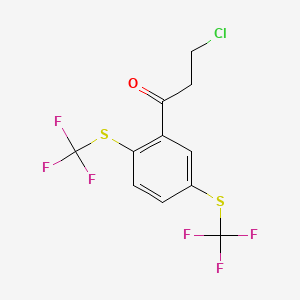

![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
![(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)
